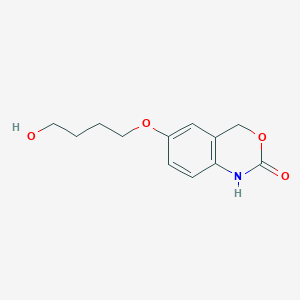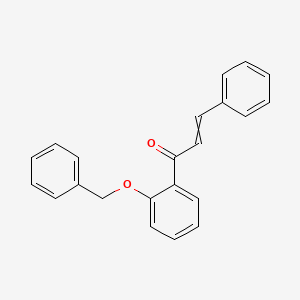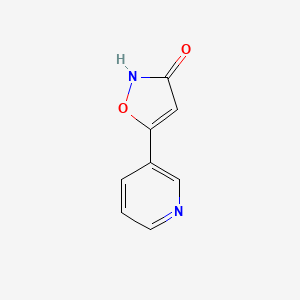
3(2H)-Isoxazolone, 5-(3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Isoxazolone, 5-(3-pyridinyl)- is an organic compound that features a pyridine ring fused to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Isoxazolone, 5-(3-pyridinyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-pyridinecarboxylic acid with hydroxylamine to form the corresponding hydroxamic acid, which then undergoes cyclization to yield the isoxazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 3(2H)-Isoxazolone, 5-(3-pyridinyl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Isoxazolone, 5-(3-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
3(2H)-Isoxazolone, 5-(3-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3(2H)-Isoxazolone, 5-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors or enzymes, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(Pyridin-2-yl)isoxazol-3(2H)-one
- 5-(Pyridin-4-yl)isoxazol-3(2H)-one
- 5-(Pyridin-3-yl)isoxazole
Uniqueness
3(2H)-Isoxazolone, 5-(3-pyridinyl)- is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
5-pyridin-3-yl-1,2-oxazol-3-one |
InChI |
InChI=1S/C8H6N2O2/c11-8-4-7(12-10-8)6-2-1-3-9-5-6/h1-5H,(H,10,11) |
InChI Key |
MUUPDSVOQGYPQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=O)NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(diethoxymethyl)phenyl]propan-1-ol](/img/structure/B8563914.png)
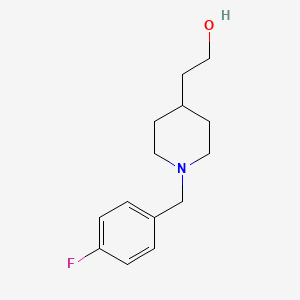
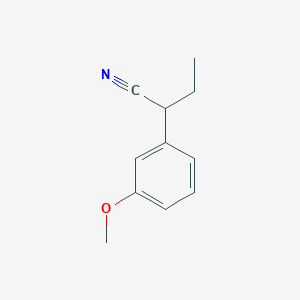
![Methyl 3-amino-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate](/img/structure/B8563927.png)
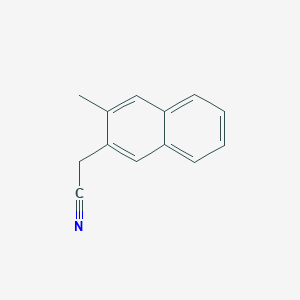
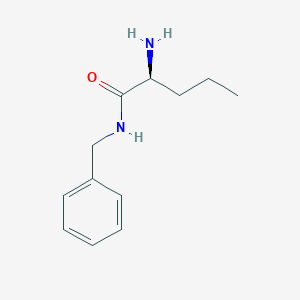
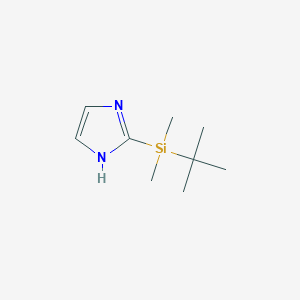
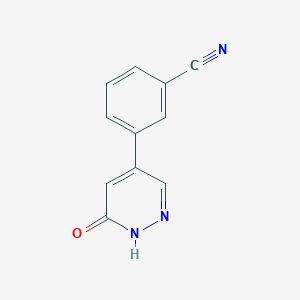
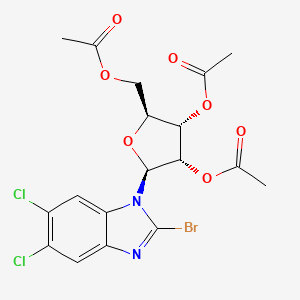
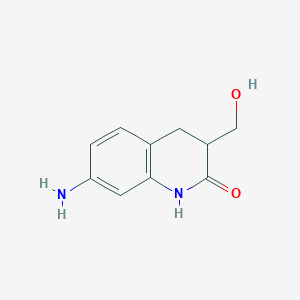
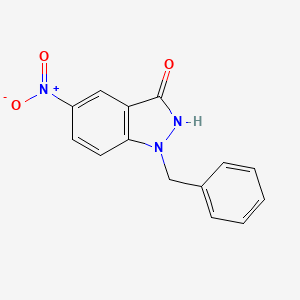
![2-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B8563993.png)
